N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Synthesis Analysis
Thiazolo[3,2-a]pyrimidines can be synthesized through various methods. One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Chemical Reactions Analysis
Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .Scientific Research Applications
Heterocyclic Synthesis
One of the primary scientific applications of N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide and its related compounds involves the synthesis of heterocyclic systems. These compounds serve as key intermediates in the preparation of diverse heterocycles, including pyrimidines, pyridines, and thiazoles, which are of significant interest due to their wide range of biological activities.
For example, the preparation and study of 2-R 5-oxo5-H6-N,N-diethylcarboxamide 7-phenyl-(1,3,4)thiadiazolo-(3,2-a)pyrimidine highlighted its utility in allergy medication and antimicrobial studies. The structural elucidation of these compounds was achieved using spectroscopic techniques such as NMR and IR spectroscopy, underscoring their potential in medicinal chemistry and drug design (Moradivalikboni et al., 2014).
Biological Activities
Another significant area of research application involves evaluating the biological activities of thiazolo[3,2-a]pyrimidine derivatives. Studies have focused on their potential as anticancer, anti-inflammatory, and antimicrobial agents, reflecting the compound's importance in therapeutic agent development.
For instance, a study on the synthesis and anti-inflammatory activities of some thiazolo[3,2-a]pyrimidine derivatives revealed that certain compounds exhibited moderate anti-inflammatory activity, comparable to indomethacin, at specific dosages. This finding indicates the potential of these compounds in developing new anti-inflammatory therapies (Tozkoparan et al., 1999).
Molecular Docking Studies
Research has also extended to molecular docking studies to assess the interaction of thiazolo[3,2-a]pyrimidine derivatives with biological targets. Such studies provide insights into the mechanism of action and can guide the optimization of these compounds for enhanced biological activity.
A notable example includes the one-pot synthesis of thiazolo[3,2-a]pyrimidine hydrobromide derivatives, followed by cytotoxic evaluation against various cancer cell lines and molecular docking studies against topoisomerase-II. This comprehensive approach not only demonstrates the synthetic accessibility of these compounds but also their promising anticancer activity, further emphasizing their potential in drug discovery efforts (Sekhar et al., 2020).
Future Directions
Thiazoles and their derivatives are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .
properties
IUPAC Name |
N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c23-17-16(13-20-19-21(17)11-12-25-19)18(24)22(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1,3-4,7-8,13,15H,2,5-6,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNXTZWLUJRPIOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(C2=CC=CC=C2)C(=O)C3=CN=C4N(C3=O)CCS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-5-oxo-N-phenyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
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